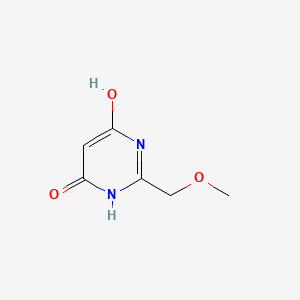![molecular formula C11H10N2O3 B600105 2-アセチル-1H-ベンゾ[d]イミダゾール-6-カルボン酸メチル CAS No. 145126-56-3](/img/structure/B600105.png)
2-アセチル-1H-ベンゾ[d]イミダゾール-6-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a methyl ester group at the 6-position and an acetyl group at the 2-position.
科学的研究の応用
Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of o-phenylenediamine with acetic acid, followed by esterification. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent esterification.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted benzimidazole derivatives.
作用機序
The mechanism of action of methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The acetyl and ester groups can influence the compound’s lipophilicity and bioavailability, affecting its distribution and efficacy in biological systems.
類似化合物との比較
2-Methylbenzimidazole: A simpler benzimidazole derivative with similar core structure but lacking the acetyl and ester groups.
Benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.
Methyl benzimidazole-6-carboxylate: Similar to the target compound but without the acetyl group.
Uniqueness: Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of both acetyl and ester groups, which can enhance its reactivity and potential biological activity compared to simpler benzimidazole derivatives.
特性
IUPAC Name |
methyl 2-acetyl-3H-benzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)10-12-8-4-3-7(11(15)16-2)5-9(8)13-10/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCXMERRTVXUFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
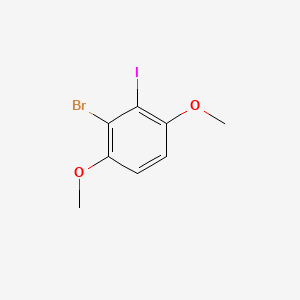
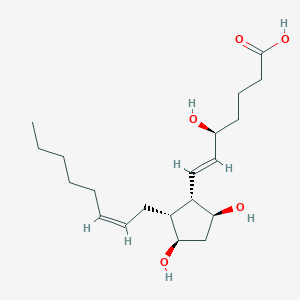
![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)
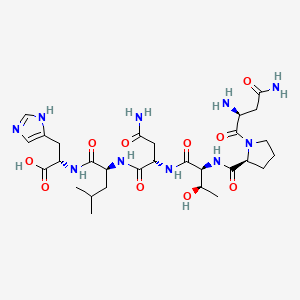
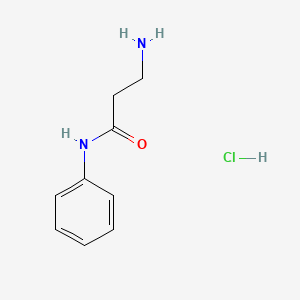
![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)
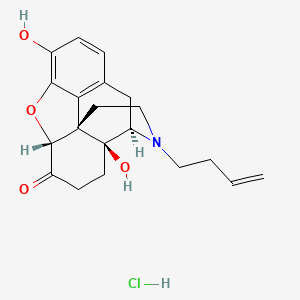
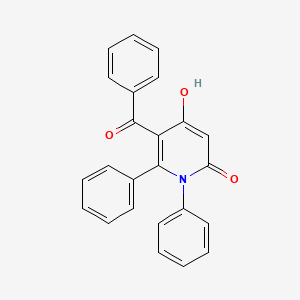
![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)
